molecular formula C25H16BrI B12509310 2-bromo-7-iodo-9,9-diphenyl-9H-Fluorene

2-bromo-7-iodo-9,9-diphenyl-9H-Fluorene

Cat. No.: B12509310
M. Wt: 523.2 g/mol
InChI Key: KVVDWTUHHMYSBM-UHFFFAOYSA-N
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Description

2-Bromo-7-iodo-9,9-diphenyl-9H-Fluorene: is an organic compound with the molecular formula C25H16BrI and a molecular weight of 523.20 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a fluorene core, which is further substituted with two phenyl groups. It is typically a white to light yellow solid and is soluble in common organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-7-iodo-9,9-diphenyl-9H-fluorene typically involves multi-step organic reactions. One common method includes the bromination and iodination of 9,9-diphenyl-9H-fluorene. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts and solvents such as dichloromethane or chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-iodo-9,9-diphenyl-9H-fluorene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives .

Scientific Research Applications

2-Bromo-7-iodo-9,9-diphenyl-9H-fluorene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-bromo-7-iodo-9,9-diphenyl-9H-fluorene involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The phenyl groups contribute to the compound’s stability and electronic properties, making it suitable for various applications in material science and pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-7-iodo-9,9-diphenyl-9H-fluorene is unique due to the presence of both bromine and iodine atoms, which allows for diverse chemical modifications. This dual halogenation enhances its reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-7-iodo-9,9-diphenylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16BrI/c26-19-11-13-21-22-14-12-20(27)16-24(22)25(23(21)15-19,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVDWTUHHMYSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)I)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16BrI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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